![molecular formula C9H12O3 B14590662 (4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione CAS No. 61176-41-8](/img/structure/B14590662.png)
(4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione is a complex organic compound with a unique structure that includes a hexahydrocyclopenta[c]pyran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the intramolecular [3+2] cycloaddition of silyl nitronate generated from 4-benzyloxy-3-nitroocta-2,7-diene . The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
(4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4aS,7S,7aR)-4,7-Dimethyl-5,6,7,7a-tetrahydrocyclopenta[c]pyran-1(4aH)-one
- Nepetalactone
- Geniposidic acid
Uniqueness
(4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61176-41-8 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
(4aS,7aS)-7a-methyl-4,4a,6,7-tetrahydro-1H-cyclopenta[c]pyran-3,5-dione |
InChI |
InChI=1S/C9H12O3/c1-9-3-2-7(10)6(9)4-8(11)12-5-9/h6H,2-5H2,1H3/t6-,9-/m1/s1 |
Clé InChI |
UGQWNZIXJKIMRE-HZGVNTEJSA-N |
SMILES isomérique |
C[C@]12CCC(=O)[C@H]1CC(=O)OC2 |
SMILES canonique |
CC12CCC(=O)C1CC(=O)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






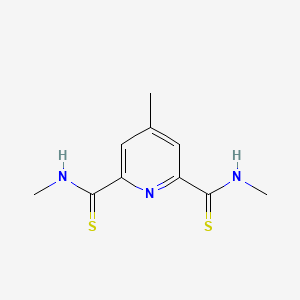
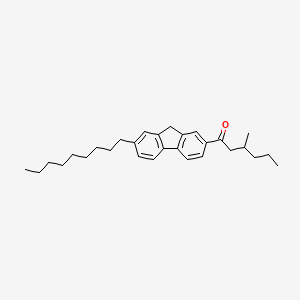
![N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14590626.png)
![Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate](/img/structure/B14590628.png)
![1,1'-[(3-Chlorophenyl)methylene]dipiperidine](/img/structure/B14590630.png)
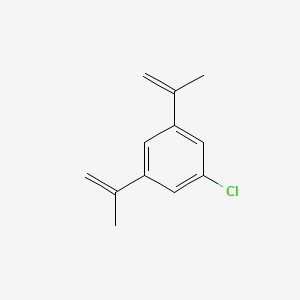
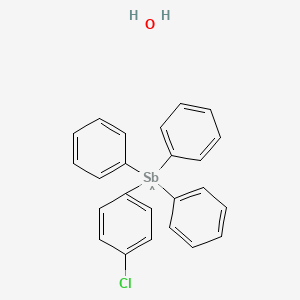
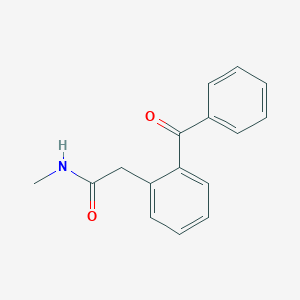
![5-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14590649.png)
![5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline](/img/structure/B14590657.png)
